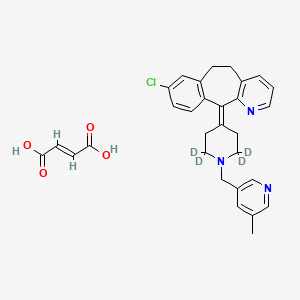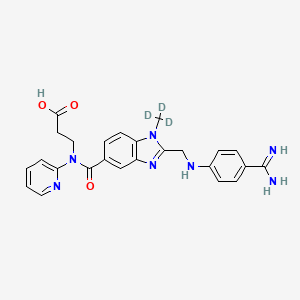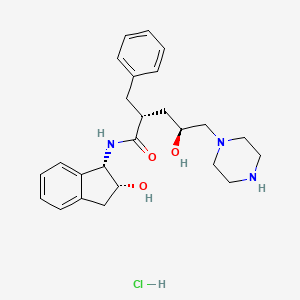
4'-Epi Lamivudine-15N2,13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Epi Lamivudine-15N2,13C is a stable isotope-labeled variant of 4’-Epi Lamivudine, where specific nitrogen atoms are replaced with nitrogen-15 (15N) and certain carbon atoms with carbon-13 (13C) . This compound is an isomer of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Epi Lamivudine-15N2,13C involves the incorporation of isotopically labeled nitrogen and carbon atoms into the lamivudine structure. The process typically starts with the synthesis of the labeled nucleoside base, followed by the attachment of the labeled sugar moiety. The reaction conditions often involve the use of protecting groups to ensure selective reactions at desired positions .
Industrial Production Methods
Industrial production of 4’-Epi Lamivudine-15N2,13C follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4’-Epi Lamivudine-15N2,13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original state or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4’-Epi Lamivudine-15N2,13C is used extensively in scientific research, including:
Biology: To investigate metabolic pathways and enzyme interactions using isotopic labeling techniques.
Medicine: In pharmacokinetic studies to track the distribution and metabolism of lamivudine in the body.
Industry: For quality control and validation of analytical methods in pharmaceutical manufacturing.
Mecanismo De Acción
4’-Epi Lamivudine-15N2,13C exerts its effects by inhibiting the reverse transcriptase enzyme of HIV and hepatitis B virus. The compound is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into the viral DNA by the reverse transcriptase enzyme. This incorporation results in DNA chain termination, effectively halting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Lamivudine-13C,15N2: Another isotopically labeled variant of lamivudine with similar inhibitory effects on reverse transcriptase.
Lamivudine: The parent compound, widely used in the treatment of HIV and hepatitis B.
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in combination therapy for HIV.
Uniqueness
4’-Epi Lamivudine-15N2,13C is unique due to its specific isotopic labeling, which allows for detailed studies of its metabolic pathways and interactions. This labeling provides a powerful tool for researchers to trace the compound’s behavior in biological systems and understand its mechanism of action at a molecular level.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for '4'-Epi Lamivudine-15N2,13C' involves the introduction of two isotopes, nitrogen-15 and carbon-13, into the molecule of 4'-Epi Lamivudine. This can be achieved through a series of synthetic steps that involve the use of appropriate starting materials and reagents.", "Starting Materials": [ "4'-Epi Lamivudine", "15N-labeled ammonia", "13C-labeled formaldehyde", "Sodium cyanoborohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reaction of 4'-Epi Lamivudine with 15N-labeled ammonia in the presence of sodium cyanoborohydride to form 4'-Epi Lamivudine-15N2", "Step 2: Reaction of 4'-Epi Lamivudine-15N2 with 13C-labeled formaldehyde in the presence of hydrochloric acid to form 4'-Epi Lamivudine-15N2,13C", "Step 3: Purification of the final product by recrystallization or chromatography using ethanol and water as solvents" ] } | |
Número CAS |
1246815-07-5 |
Fórmula molecular |
C8H11N3O3S |
Peso molecular |
232.233 |
Nombre IUPAC |
4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1/i8+1,10+1,11+1 |
Clave InChI |
JTEGQNOMFQHVDC-PNZYAHHTSA-N |
SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Sinónimos |
(2R-trans)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C; 4-Amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


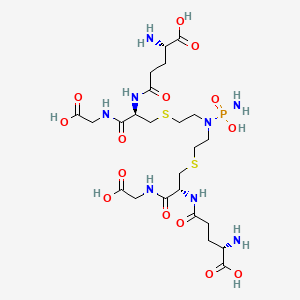
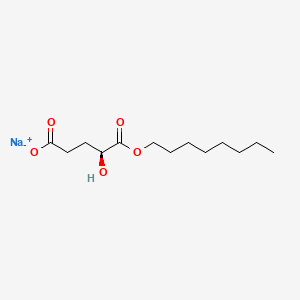
![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)
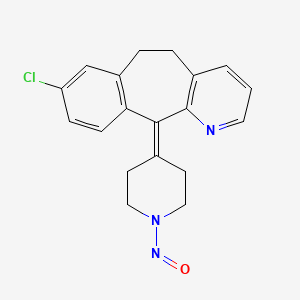
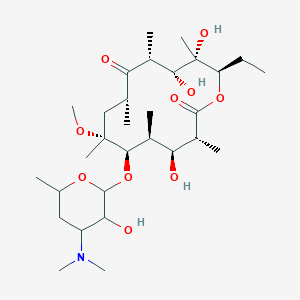
![1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(3-methoxyphenyl)methylamino]pyrrolidine-1,2-dicarboxylate](/img/structure/B588006.png)
